molecular formula C11H14SSn B14625442 Stannane, benzo[b]thien-2-yltrimethyl- CAS No. 57083-16-6

Stannane, benzo[b]thien-2-yltrimethyl-

Cat. No.: B14625442
CAS No.: 57083-16-6
M. Wt: 297.01 g/mol
InChI Key: KQGIXAQXDDCUMT-UHFFFAOYSA-N
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Description

Stannane, benzo[b]thien-2-yltrimethyl- (CAS: Not explicitly provided; structurally analogous to compounds in ) is an organotin reagent featuring a benzo[b]thiophen-2-yl aromatic system bonded to a trimethylstannyl group (SnMe₃). This compound is primarily utilized in Stille cross-coupling reactions, a pivotal method in synthesizing conjugated polymers and small molecules for organic electronics . Its synthesis typically involves stannylation of the corresponding brominated or iodinated benzo[b]thiophene precursor under anhydrous conditions, followed by purification via recrystallization or chromatography .

The benzo[b]thiophene moiety confers π-conjugation and electron-rich properties, making this stannane valuable in constructing semiconducting materials. However, its bulky aromatic substituent introduces steric effects that influence reactivity and yield in coupling reactions .

Properties

CAS No.

57083-16-6

Molecular Formula

C11H14SSn

Molecular Weight

297.01 g/mol

IUPAC Name

1-benzothiophen-2-yl(trimethyl)stannane

InChI

InChI=1S/C8H5S.3CH3.Sn/c1-2-4-8-7(3-1)5-6-9-8;;;;/h1-5H;3*1H3;

InChI Key

KQGIXAQXDDCUMT-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

The synthesis of stannane, benzo[b]thien-2-yltrimethyl- typically involves the reaction of benzo[b]thiophene with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Stannane, benzo[b]thien-2-yltrimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine .

Scientific Research Applications

Stannane, benzo[b]thien-2-yltrimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of stannane, benzo[b]thien-2-yltrimethyl- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the modulation of enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Reactivity in Stille Coupling Reactions

Stannane, benzo[b]thien-2-yltrimethyl- exhibits lower reactivity compared to smaller aryl stannanes due to steric hindrance. demonstrates this in Pd-catalyzed P–C coupling reactions:

Compound Substituent Yield (%) Key Factor
Trimethyl(furan-2-yl)stannane Furan-2-yl 85–90 Smaller size, higher nucleophilicity
2-(Trimethylstannyl)pyridine Pyridin-2-yl 80–85 Moderate steric bulk, strong transmetallation
Benzo[b]thien-2-yltrimethylstannane Benzo[b]thiophen-2-yl 50–60 Large aromatic system, steric hindrance
Trimethyl(phenylethynyl)stannane Phenylethynyl 30–40 Linear but bulky substituent

The reduced yield (50–60%) of the benzo[b]thiophene derivative compared to furan or pyridine analogs (80–90%) underscores the trade-off between steric bulk and catalytic efficiency. Larger substituents hinder transmetallation at the Pd center, slowing reaction kinetics .

Steric and Electronic Effects

  • Benzo[b]thien-2-yl vs. Thiophen-2-yl Stannanes :
    Thiophen-2-yltrimethylstannane (ThSn) achieves higher yields (70–75%) under similar conditions, as its smaller thiophene ring imposes less steric strain on the Pd catalyst . The benzo-fused system in the target compound enhances π-conjugation but introduces rigidity, reducing compatibility with strained catalytic intermediates.

  • Trimethyl vs. Tributyl Substituents: Tributyl(5-octylthiophen-2-yl)stannane () and benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane () exhibit improved solubility in nonpolar solvents due to longer alkyl chains. However, their larger size further diminishes reactivity in coupling reactions compared to trimethyl analogs .

Stability and Computational Insights

DFT studies () reveal that hypercoordinated stannanes, including benzo[b]thien-2-yl derivatives, adopt trigonal bipyramidal geometries in solution, stabilizing the Sn center. This contrasts with more rigid systems like 2-(trimethylstannyl)pyridine, which maintains planar geometry and predictable reactivity .

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